ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific synthetic route for this compound may involve the use of methanesulfonic acid under reflux in methanol to yield the desired indole derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
Ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Medicine: This compound may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate involves its interaction with specific molecular targets. Indole derivatives often interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 5-{[(2-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Tryptophan: An essential amino acid with various biological functions.
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C25H23NO5 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 5-(2-methoxybenzoyl)oxy-1,2-dimethylbenzo[g]indole-3-carboxylate |
InChI |
InChI=1S/C25H23NO5/c1-5-30-25(28)22-15(2)26(3)23-17-11-7-6-10-16(17)21(14-19(22)23)31-24(27)18-12-8-9-13-20(18)29-4/h6-14H,5H2,1-4H3 |
InChI Key |
MOSOGUDZTXIRQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.